molecular formula C22H31NO3 B5007076 ethyl 1-[2-(allyloxy)benzyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate

ethyl 1-[2-(allyloxy)benzyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate

Cat. No.: B5007076
M. Wt: 357.5 g/mol
InChI Key: VFMFUEJPSJBQRJ-UHFFFAOYSA-N
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Description

The compound is an ester derived from a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The presence of the allyloxy and benzyl groups suggest that it may have interesting reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the allyloxy and benzyl groups. This could potentially be achieved through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the six-membered piperidine ring, which is saturated and contains one nitrogen atom. The allyloxy and benzyl groups would provide additional complexity and potential sites of reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The ester group could be hydrolyzed to produce a carboxylic acid and an alcohol. The allyloxy group could participate in reactions typical of alkenes, such as addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the various substituents on the piperidine ring. In general, we can predict that it would be a solid at room temperature, and its solubility would depend on the nature of the solvent .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, reactivity, and potential applications of this compound. It would be particularly interesting to investigate whether it has any biological activity that could be exploited for therapeutic purposes .

Properties

IUPAC Name

ethyl 4-(cyclopropylmethyl)-1-[(2-prop-2-enoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-3-15-26-20-8-6-5-7-19(20)17-23-13-11-22(12-14-23,16-18-9-10-18)21(24)25-4-2/h3,5-8,18H,1,4,9-17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMFUEJPSJBQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2OCC=C)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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